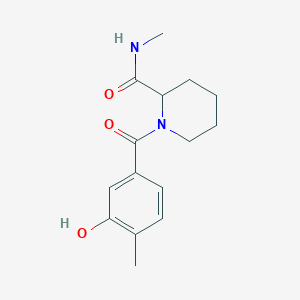
1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide, also known as HMBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMBP is a piperidine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide involves its interaction with various signaling pathways that are involved in inflammation. 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide inhibits the activation of NF-kB, a transcription factor that regulates the expression of pro-inflammatory cytokines, and also inhibits the activation of MAPKs, which are involved in the signaling of inflammation.
Biochemical and Physiological Effects:
1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has shown promising results in its biochemical and physiological effects. Studies have shown that 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide reduces the production of reactive oxygen species (ROS) and inhibits the activation of the NLRP3 inflammasome, which is involved in the activation of inflammatory responses. 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
实验室实验的优点和局限性
1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has limitations in terms of its toxicity and potential side effects, which need to be considered when conducting experiments.
未来方向
There are several future directions for the research on 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide. One of the significant areas of research is its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has also shown potential as a neuroprotective agent and may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to explore the potential of 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide in these areas and to identify any potential side effects and toxicity.
Conclusion:
In conclusion, 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide is a piperidine derivative that has shown promising results in its potential applications in scientific research. 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has been synthesized through various methods and has shown potential as an anti-inflammatory agent, neuroprotective agent, and in the treatment of various inflammatory diseases. Further research is needed to explore the potential of 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide in these areas and to identify any potential side effects and toxicity.
合成方法
1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has been synthesized through various methods, including the reaction of 3-hydroxy-4-methylbenzoic acid with N-methylpiperidine-2-carboxylic acid, followed by the addition of thionyl chloride and then the reaction with methylamine. Another method involves the reaction of 3-hydroxy-4-methylbenzoyl chloride with N-methylpiperidine-2-carboxamide.
科学研究应用
1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has been studied extensively for its potential applications in scientific research. One of the significant applications of 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide is its role as a potential anti-inflammatory agent. Studies have shown that 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduces the expression of COX-2 and iNOS enzymes.
属性
IUPAC Name |
1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-6-7-11(9-13(10)18)15(20)17-8-4-3-5-12(17)14(19)16-2/h6-7,9,12,18H,3-5,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQXZOCVRFBKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2C(=O)NC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Imidazol-1-ylethylamino)methyl]benzamide](/img/structure/B7588283.png)
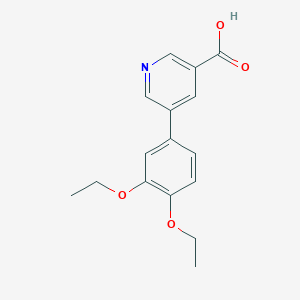
![3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)
![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)
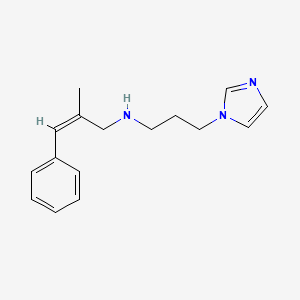
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)
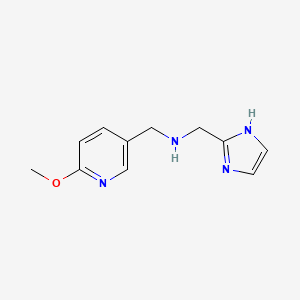
![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)
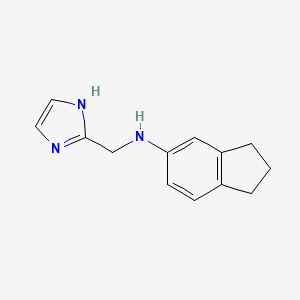


![[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)